2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one
Description
The compound 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one features a chromen-4-one core fused with a piperidine ring via a carbonyl group. The piperidine moiety is further substituted with a 1,3,4-thiadiazole ring bearing a 2-fluorophenyl group. The fluorine atom and thiadiazole ring may enhance metabolic stability and target binding, while the piperidine group confers conformational flexibility .
Properties
IUPAC Name |
2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3S/c24-17-9-3-1-7-15(17)22-26-25-21(31-22)14-6-5-11-27(13-14)23(29)20-12-18(28)16-8-2-4-10-19(16)30-20/h1-4,7-10,12,14H,5-6,11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSYHVXFIZHBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=NN=C(S4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chromenone moiety linked to a thiadiazole and a piperidine ring. The presence of the 2-fluorophenyl group enhances its lipophilicity and may influence its biological interactions.
Structural Formula
- Molecular Weight: 373.43 g/mol
- CAS Number: Not specified in the search results.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those with similar structural motifs. The following table summarizes key findings related to the cytotoxic effects of compounds within this chemical class.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| 4i | HepG2 | 2.32 | Cell cycle arrest at S and G2/M phases |
| Target Compound | Varies | TBD | TBD |
The anticancer activity of compounds similar to 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)-4H-chromen-4-one is primarily attributed to their ability to induce apoptosis in cancer cells. This is often mediated through:
- Increased Bax/Bcl-2 Ratio: A key indicator of apoptosis where an increase in pro-apoptotic Bax relative to anti-apoptotic Bcl-2 leads to programmed cell death.
- Cell Cycle Arrest: Compounds have been shown to cause cell cycle arrest at various phases, particularly S and G2/M phases, which is crucial for inhibiting cancer cell proliferation.
Case Studies
-
In Vitro Studies:
A study evaluating the cytotoxicity of various thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines demonstrated significant activity for compounds with structural similarities to our target compound. Notably, compound 4i exhibited an IC50 value of 2.32 µM against HepG2 cells, indicating potent anticancer properties . -
In Vivo Studies:
In vivo studies using tumor-bearing mice models have shown that certain thiadiazole derivatives can effectively target sarcoma cells, suggesting their potential for selective cancer therapy .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with analogs from recent studies and patents:
Key Observations
Core Modifications :
- The target compound lacks the pyrazolo-pyrimidine or pyrimidine substituents seen in Examples 76 () and 84 (), which are critical for kinase or anticancer activity in those analogs. Instead, it incorporates a 1,3,4-thiadiazole-piperidine motif, which may prioritize different biological targets.
- The compound shares the thiadiazole moiety but links it via a methoxy group to the chromen-4-one core, unlike the piperidine-carbonyl bridge in the target compound. This difference likely impacts solubility and binding kinetics .
Fluorine Substitution: Fluorine is present in all compounds compared, often at phenyl rings (e.g., 2-fluorophenyl in the target vs. 3-fluorophenyl in Example 76).
Thermal Stability :
- The target compound’s melting point is unreported, but analogs with similar bulk (e.g., Example 76, MP 252–255°C) suggest high thermal stability due to aromatic stacking and hydrogen bonding.
Biological Activity :
- While the target compound’s activity remains uncharacterized, structural analogs with thiadiazole groups (e.g., ) exhibit antimicrobial properties, implying a possible shared mechanism. Pyrazolo-pyrimidine derivatives () are often kinase inhibitors, highlighting the role of heterocyclic diversity in target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
